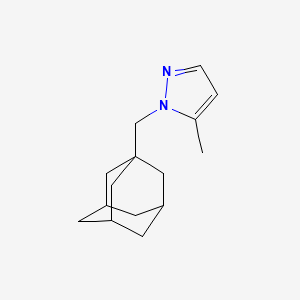
1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole
Übersicht
Beschreibung
The compound “1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole” is a derivative of adamantane . Adamantane is an organic compound with a formula C10H16 or, more descriptively, (CH)4(CH2)6. Adamantane molecules can be described as the fusion of three cyclohexane rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Adamantan-1-yl)amides were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Detailed and comprehensive analytical data have been acquired for similar compounds using methods such as gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(Adamantan-1-yl)amides were synthesized by reaction of 1-bromoadamantane with carboxylic acid amides .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of similar compounds have been studied using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a series of compounds, including 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, demonstrating significant inhibitory activity against human soluble epoxide hydrolase, with good solubility in water (D'yachenko et al., 2019). Another study presented a flexible synthesis approach for pyrazoles featuring functionalized side chains, highlighting the structural diversity achievable with adamantyl and other groups at C5 (Grotjahn et al., 2002).
Biological Applications
One study synthesized new adamantane derivatives, including pyrazoles, and tested their antiviral activity, observing high efficacy against smallpox vaccine virus for certain derivatives (Moiseev et al., 2012). Another significant application involves the 'green' synthesis of adamantyl-imidazolo-thiadiazoles, showing potent inhibitory activity against M. tuberculosis, suggesting these compounds as potential anti-TB agents targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).
Structural and Interaction Studies
A study focused on the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines revealed insights into the stabilization of crystal structures through various intermolecular interactions, highlighting the importance of adamantyl derivatives in molecular engineering (El-Emam et al., 2020).
Wirkmechanismus
Target of Action
For instance, they have been used in the synthesis of N-aryl derivatives . Additionally, some adamantane derivatives have shown potential as anticancer agents by modulating the expression and activity of the orphan nuclear receptor Nur77 , a unique transcription factor encoded by an immediate early gene and a potential therapeutic target for cancer treatment .
Mode of Action
The chan–lam reaction, a copper(ii)-catalyzed reaction of amines with arylboronic acids, has been used to synthesize n-aryl derivatives of adamantane-containing amines . This reaction proceeds at room temperature and requires neither inert atmosphere nor additional ligands . The reactivity of the amines was found to strongly depend on their structure .
Biochemical Pathways
Adamantane derivatives have been found to modulate the expression and activity of the orphan nuclear receptor nur77 , which regulates the expression of genes involved in multiple physiological and pathological processes .
Result of Action
Some adamantane derivatives have shown potential as anticancer agents . They were found to exhibit selective cytotoxicity effects on human lung cancer cell lines .
Action Environment
The chan–lam reaction used to synthesize n-aryl derivatives of adamantane-containing amines was found to be influenced by the structure of the amines .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-5-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMJSVZNMGNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)
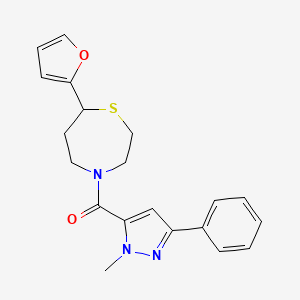
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)
![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)
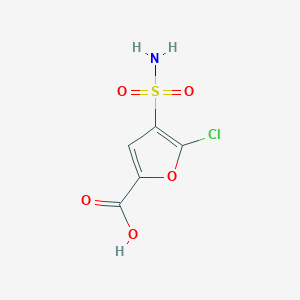
![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)
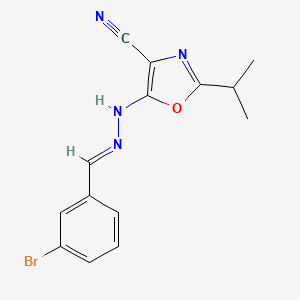
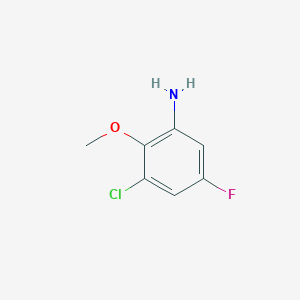

![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)